1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the core structure of the compound . The reaction conditions often include the use of palladium catalysts, bases, and solvents such as dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticancer properties. It has shown activity against various cancer cell lines, making it a candidate for further drug development.
Materials Science: The unique structure of this compound makes it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with molecular targets such as enzymes or receptors. It may inhibit specific enzymes or modulate receptor activity, leading to changes in cellular processes . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar core structure and have been studied for their anticancer properties.
Benzoxaboroles: These compounds have applications in medicinal chemistry and share some structural similarities.
Uniqueness
3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C22H22ClN5O3 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C22H22ClN5O3/c23-15-5-7-16(8-6-15)24-22(29)28(17-9-10-18-19(12-17)31-14-30-18)13-21-26-25-20-4-2-1-3-11-27(20)21/h5-10,12H,1-4,11,13-14H2,(H,24,29) |
InChI Key |
KQLYZDBDOLPSEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CN(C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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